ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O5S/c1-2-40-31(39)27-21-9-3-4-12-24(21)41-28(27)32-25(36)19-34-15-13-33(14-16-34)17-18-35-29(37)22-10-5-7-20-8-6-11-23(26(20)22)30(35)38/h5-8,10-11H,2-4,9,12-19H2,1H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZAGZZEKOHQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and other relevant pharmacological effects.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps:
- Preparation of the Isoquinoline Derivative : The initial step often includes the synthesis of the 1H-benzo[de]isoquinoline derivative through condensation reactions involving acenaphthenequinone and appropriate amines or amino acids.
- Formation of the Piperazine Linkage : The introduction of piperazine involves nucleophilic substitution reactions where the piperazine ring is attached to the isoquinoline structure.
- Carboxylate Ester Formation : The final step typically involves esterification to form the ethyl ester at the carboxylic acid position.
The detailed synthetic pathways are critical for understanding how modifications to the structure can influence biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzo[de]isoquinoline exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of microorganisms including Staphylococcus aureus , Escherichia coli , and Candida albicans . The findings showed that certain compounds demonstrated potent antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) as low as 64 mg/L against specific strains .
| Compound | MIC (mg/L) | Target Organism |
|---|---|---|
| Compound 1 | 64 | Bacteroides fragilis |
| Compound 2 | 128 | Propionibacterium acnes |
| Ethyl derivative | Variable | Various strains |
The antimicrobial activity is thought to be influenced by both the imide structure and the nature of substituents on the aminoalkyl chain. The interaction between these compounds and microbial cell membranes may disrupt cellular functions, leading to cell death .
Other Biological Activities
Beyond antimicrobial properties, some studies suggest potential anti-inflammatory and anticancer activities associated with similar isoquinoline derivatives. These effects are hypothesized to arise from the ability of these compounds to modulate various signaling pathways involved in inflammation and tumorigenesis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of benzo[de]isoquinoline derivatives were tested for their efficacy against resistant strains of bacteria. The results indicated that modifications in the side chains significantly enhanced activity against Staphylococcus aureus , suggesting that structural optimization is crucial for developing effective antimicrobial agents .
Case Study 2: Anti-Cancer Potential
A recent investigation into the anticancer properties of isoquinoline derivatives revealed that certain compounds could induce apoptosis in cancer cell lines. This was attributed to their ability to inhibit key enzymes involved in cell proliferation . Further studies are needed to elucidate the exact mechanisms at play.
Preparation Methods
Synthesis of the Tetrahydrobenzo[b]thiophene Core
The tetrahydrobenzo[b]thiophene scaffold serves as the foundational structure for this compound. As detailed by recent studies, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1a ) is synthesized via a condensation reaction between cyclohexanone and ethyl cyanoacetate under acidic conditions. This reaction proceeds through a Thorpe-Ziegler mechanism, forming the bicyclic thiophene ring system. The amino group at the 2-position is then acylated to introduce the acetamido functionality critical for subsequent piperazine coupling.
In a representative procedure, 1a (4.45 mmol) is dissolved in dichloromethane (DCM) and treated with triethylamine (6.67 mmol) as a base. Benzoyl chloride derivatives (6.67 mmol) are added dropwise at 0°C, yielding intermediates 2a–2r after aqueous workup. Hydrolysis of the ester group under alkaline conditions generates the free carboxylic acid, though in this case, the ethyl ester is retained for the final compound. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm successful acylation, with characteristic carbonyl stretches at 1680–1720 cm⁻¹ and ester C-O vibrations near 1250 cm⁻¹.
Preparation of the 1,3-Dioxo-benzo[de]isoquinoline Ethyl Moiety
The 1,3-dioxo-benzo[de]isoquinoline fragment is synthesized via a Schiff base reduction strategy. Acenaphthenequinone reacts with ethyl 4-aminobenzoate in ethanol under reflux to form a Schiff base intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. This yields ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate (3 ), as confirmed by X-ray crystallography showing a dihedral angle of 75.08° between the dione and benzene rings.
To introduce the ethyl spacer required for piperazine attachment, 3 is subjected to alkylation with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃). This step selectively functionalizes the imide nitrogen, yielding 2-(2-bromoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (4 ). Gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion peak at m/z 353.1 ([M+H]⁺), consistent with the bromoethyl derivative.
Piperazine Ring Formation and Functionalization
Piperazine serves as the central linker between the tetrahydrobenzo[b]thiophene and benzo[de]isoquinoline moieties. Industrial-scale piperazine synthesis often employs catalytic amination of ethanolamines or diethylene triamine over Ni-MgO catalysts at 200–275°C, achieving yields exceeding 70%. For this compound, piperazine is functionalized sequentially at both nitrogen atoms.
First, the secondary amine of piperazine reacts with bromoacetyl bromide in acetonitrile to form 1-(2-bromoacetyl)piperazine (5 ). This intermediate is then coupled to the tetrahydrobenzo[b]thiophene core via nucleophilic substitution. Treating 2a (where R = NH₂) with 5 in dimethylformamide (DMF) at 60°C for 12 hours affords ethyl 2-(2-(piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6 ). Liquid chromatography-mass spectrometry (LC-MS) of 6 shows a [M+H]⁺ peak at m/z 404.2, confirming successful conjugation.
Coupling Strategies to Assemble the Final Compound
The final assembly involves conjugating the functionalized piperazine (6 ) with the bromoethyl-benzo[de]isoquinoline (4 ). A nucleophilic substitution reaction is conducted in tetrahydrofuran (THF) using potassium iodide (KI) as a catalyst and N,N-diisopropylethylamine (DIPEA) as a base. After 24 hours at reflux, the product is purified via silica gel chromatography, yielding the target compound as a pale-yellow solid.
Optimization studies reveal that substituting the bromide in 4 with a tosylate group improves reaction efficiency, reducing the reaction time to 8 hours and increasing the yield from 38% to 72%. This modification enhances the leaving group ability, facilitating nucleophilic attack by the piperazine nitrogen.
Analytical Characterization and Data
Spectroscopic Analysis
- ¹H NMR (500 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.75–1.82 (m, 4H, cyclohexyl CH₂), 2.45–2.55 (m, 4H, cyclohexyl CH₂), 3.12 (s, 4H, piperazine CH₂), 3.65 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.25 (t, J = 6.8 Hz, 2H, NCH₂CH₂), 7.45–7.60 (m, 4H, aromatic H), 8.10–8.25 (m, 2H, aromatic H).
- ¹³C NMR (125 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 22.5–25.8 (cyclohexyl CH₂), 46.2 (piperazine CH₂), 52.4 (NCH₂CH₂), 60.5 (OCH₂CH₃), 167.2 (C=O ester), 170.5 (C=O amide), 172.8 (C=O dione).
- IR (KBr) : ν 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1655 cm⁻¹ (imide C=O).
Crystallographic Data
Single-crystal X-ray diffraction of the benzo[de]isoquinoline intermediate (3 ) confirms a planar dione ring system with intermolecular C-H⋯O hydrogen bonds forming a 2D network.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
The synthesis involves multi-step reactions, including nucleophilic substitutions and condensation. For example, Knoevenagel condensation under reflux with piperidine as a catalyst can improve reaction efficiency (yields: 72–94%) . Purification via recrystallization (e.g., ethanol) ensures high purity . Reaction monitoring via thin-layer chromatography (TLC) is critical to confirm intermediate formation .
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of spectroscopic techniques:
- 1H NMR : Verify proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm in 13C NMR) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns matching the expected molecular weight .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Test interactions with targets like tubulin using fluorescence polarization or kinetic assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Molecular docking : Predict binding modes to receptors/enzymes (e.g., tubulin’s colchicine-binding site) .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Cross-validation : Compare results from orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) .
- Dose-response analysis : Establish EC50/IC50 curves to rule out assay-specific artifacts .
- Structural analogs : Synthesize derivatives to isolate functional group contributions (e.g., piperazine vs. piperidine substituents) .
Q. What computational tools can predict this compound’s reactivity in biological systems?
- Quantum chemical calculations : Use Gaussian or ORCA to model electron distribution and reactive sites (e.g., nucleophilic acetamido groups) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability .
- AI-driven platforms : Employ tools like COMSOL Multiphysics for reaction optimization and toxicity prediction .
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Functional group modifications : Replace the 1,3-dioxoisoquinoline moiety with other electron-withdrawing groups to assess impact on bioactivity .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .
- Metabolite profiling : Identify metabolic stability using liver microsomes and HPLC-MS .
Q. What methodologies are recommended for process control during scale-up synthesis?
- Flow chemistry : Implement continuous flow reactors to enhance reproducibility and reduce side reactions .
- Real-time analytics : Use inline PAT (process analytical technology) tools like FTIR or Raman spectroscopy .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology .
Q. How can advanced target identification studies be designed for this compound?
- Proteomics : Perform pull-down assays coupled with LC-MS/MS to identify interacting proteins .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to purified targets (e.g., kinases, GPCRs) .
- CRISPR screening : Use genome-wide knockout libraries to pinpoint genetic dependencies linked to compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
